Wild-Type ALK Enzymatic Potency
The isopropylsulfonyl-containing derivative exhibits markedly higher potency against wild-type ALK in enzymatic assays compared to the corresponding methylsulfonyl analog. In a homogeneous time-resolved fluorescence (HTRF) assay, the isopropylsulfonyl-bearing compound (US10053458, Compound 49) displayed an IC50 of 390 nM against wild-type ALK, whereas the methylsulfonyl analog (US10053458, Compound 53) showed an IC50 of 700 nM under identical conditions [1]. This represents an approximately 1.8-fold improvement in potency attributable solely to the larger isopropyl substituent on the sulfone.
| Evidence Dimension | Enzymatic IC50 against wild-type ALK |
|---|---|
| Target Compound Data | 390 nM |
| Comparator Or Baseline | Methylsulfonyl analog (Compound 53) IC50: 700 nM |
| Quantified Difference | 1.8-fold more potent (390 nM vs. 700 nM) |
| Conditions | Homogeneous time-resolved fluorescence (HTRF) assay; wild-type ALK |
Why This Matters
This 1.8-fold potency differential is statistically significant and guides medicinal chemists in selecting the optimal sulfonyl moiety for lead optimization against wild-type ALK-driven tumors.
- [1] BindingDB Entry BDBM50116683 (CHEMBL3608526) from US Patent 10053458, Compound 49; Affinity Data IC50: 390 nM. View Source
